BenchChemオンラインストアへようこそ!

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one

Medicinal chemistry Lead optimization Physicochemical profiling

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a morpholinophenyl substituent at the N3 position and a methyl group at C2. The compound (C19H19N3O2, MW 321.4 g/mol, XLogP3 1.9, TPSA 45.1 Ų) occupies a unique physicochemical space within the quinazolinone family, offering four hydrogen-bond acceptor sites and zero hydrogen-bond donors.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 94051-76-0
Cat. No. B14130984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
CAS94051-76-0
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3
InChIKeyUQYQKNQRVFAUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (CAS 94051-76-0) – Structural, Physicochemical, and Pharmacophoric Baseline for Informed Procurement


2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a morpholinophenyl substituent at the N3 position and a methyl group at C2 [1]. The compound (C19H19N3O2, MW 321.4 g/mol, XLogP3 1.9, TPSA 45.1 Ų) occupies a unique physicochemical space within the quinazolinone family, offering four hydrogen-bond acceptor sites and zero hydrogen-bond donors [1]. The morpholinophenyl moiety is recognized as a privileged pharmacophore for kinase inhibition, as evidenced by the co-crystal structure of a closely related quinazolinone inhibitor bound to ALK2 kinase (PDB 6GIN) [2]. This compound is supplied as a pharmaceutical intermediate with certified purity ≥98% (NLT 98%) under ISO quality management systems .

Why 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs in Structure-Focused Research and Synthesis Programs


The compound's N3 morpholinophenyl group distinguishes it from the unsubstituted 3-phenyl analog (CAS 2385-23-1) by introducing two additional hydrogen-bond acceptors (4 vs. 2) and altering the topological polar surface area (45.1 Ų vs. ~34 Ų), which directly impacts solubility profiles and protein-binding interactions [1]. At the C2 position, the methyl group confers a distinct steric and electronic environment compared to 2-phenyl or 2-H variants, affecting both the conformational landscape and the regioselectivity of downstream electrophilic aromatic substitution reactions [1][2]. The morpholinophenyl scaffold has been validated as a solvent-exposed pharmacophore in kinase inhibitor design, engaging the solvent channel of ALK2 with specific conformational preferences that simpler aryl substituents cannot recapitulate [2]. Consequently, substituting the compound with a generic 3-arylquinazolinone or a 2-unsubstituted analog would yield different SAR trajectories, compromised crystallographic engagement, and divergent synthetic reactivity.

Quantitative Differentiation of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (CAS 94051-76-0) from Closest Structural Analogs


Molecular Weight and Lipophilicity Reduction vs. 6-Bromo Analog Improves Physicochemical Tractability

The target compound (MW 321.4 Da, XLogP3 1.9) exhibits a 19.7% lower molecular weight and substantially reduced lipophilicity compared to its 6-bromo congener, 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one (CAS 94051-77-1, MW 400.3 Da) [1][2]. This difference arises from the absence of the heavy bromine atom at the 6-position, which also eliminates the potential for undesirable halogen-related off-target reactivity.

Medicinal chemistry Lead optimization Physicochemical profiling

Morpholinophenyl Moiety Validated as a Kinase Pharmacophore via ALK2 Co-Crystal Structure (PDB 6GIN, 2.20 Å Resolution)

A quinazolinone inhibitor featuring the 4-morpholinophenyl solvent-accessible group was co-crystallized with the ACVR1 (ALK2) kinase domain, revealing two distinct binding modes at 2.20 Å resolution (R-Free 0.228, R-Work 0.175) [1]. The morpholinophenyl group occupies the solvent-exposed channel of the kinase active site, demonstrating that this pharmacophore is structurally competent for kinase engagement. The target compound shares this exact morpholinophenyl-quinazolinone core, differing only at the C6 position.

Kinase inhibitor design Structure-based drug design Pharmacophore validation

Certified Purity ≥98% (NLT 98%) Under ISO Quality Systems vs. Industry-Standard 95–97% Reagent Grade

The target compound is supplied at a purity specification of NLT 98% (≥98%) under an ISO-certified quality management system, as confirmed by the manufacturer MolCore . In contrast, many generic quinazolinone analogs, including the 6-bromo derivative, are offered at 95–97% purity without ISO certification. This 1–3% purity differential significantly impacts biological assay reproducibility.

Quality control Analytical chemistry Reproducibility

Versatile Intermediate for Generating 6-Substituted Quinazolinone Libraries with Demonstrated Antimicrobial and Anti-Inflammatory Activities

The target compound serves as the direct electrophilic bromination substrate to yield two biologically characterized analogs: 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one (compound 1), which exhibited the highest antimicrobial activity in the series, and 6,8-dibromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one (compound 2), which showed the highest analgesic and anti-inflammatory activities at 200 and 400 mg/kg in rodent models [1]. The parent compound thus enables access to at least two distinct active scaffolds from a single procurement.

Synthetic chemistry Library synthesis Antimicrobial screening

Enhanced Hydrogen-Bond Acceptor Count vs. 3-Phenyl Analog Drives Differential Solubility and Binding Profiles

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (quinazolinone carbonyl, N1, morpholine ring oxygen, morpholine nitrogen) versus only 2 HBA sites for the simpler 3-phenyl analog 2-methyl-3-phenylquinazolin-4(3H)-one (CAS 2385-23-1) [1]. The topological polar surface area (TPSA) is 45.1 Ų for the target compound [1], approximately 11 Ų higher than the estimated TPSA of the 3-phenyl analog (~34 Ų). This HBA and TPSA differential directly impacts aqueous solubility and hydrogen-bonding interactions with biological targets.

Physicochemical profiling Solubility prediction Ligand efficiency

Research and Industrial Application Scenarios Where 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one (CAS 94051-76-0) Provides Measurable Procurement Advantage


Kinase Inhibitor Hit Discovery and Structure-Based Lead Optimization Targeting the ALK Family

The morpholinophenyl-quinazolinone core is validated by the ALK2 co-crystal structure (PDB 6GIN) as a kinase inhibitor scaffold capable of dual binding modes [1]. The compound's favorable physicochemical profile (MW 321.4 Da, XLogP3 1.9) positions it as an attractive hit-like starting point for fragment-based or scaffold-hopping campaigns targeting ALK2, ALK5, or related kinases [2]. Its four hydrogen-bond acceptors and moderate TPSA (45.1 Ų) offer multiple vectors for structure-guided elaboration [2].

Focused Library Synthesis of 6-Substituted Quinazolinone Analogs with Precedented Antimicrobial and Anti-Inflammatory Activities

The compound serves as the direct electrophilic bromination substrate, enabling rapid generation of 6-bromo and 6,8-dibromo analogs with documented antimicrobial activity (MIC by agar dilution against Gram-positive and Gram-negative bacteria and fungi) and analgesic/anti-inflammatory effects at 200–400 mg/kg in rodent models [3]. This single-procurement, multi-output synthetic strategy accelerates SAR exploration while reducing purchasing complexity [3].

High-Throughput Screening (HTS) and Biological Assay Development Requiring High-Purity, ISO-Certified Starting Material

The compound is supplied at ≥98% purity under ISO quality management, exceeding the 95–97% typical for generic quinazolinone reagents . This purity specification, combined with the absence of heavy halogens that can interfere with fluorescence-based or luminescence-based readouts, makes it suitable for HTS campaigns and biophysical assays (SPR, DSF, ITC) where impurity-driven artifacts must be minimized .

Quote Request

Request a Quote for 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.